molecular formula C6H6ClFN2 B125647 4-Chloro-6-ethyl-5-fluoropyrimidine CAS No. 137234-74-3

4-Chloro-6-ethyl-5-fluoropyrimidine

Cat. No. B125647
M. Wt: 160.58 g/mol
InChI Key: LKTGVRWVTAJGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([CH3:2])[c:3]1[c:4]([F:10])[c:5](=[O:9])[nH:6][cH:7][n:8]1.[P:11]([Cl:12])([Cl:13])([Cl:14])=[O:15]>>[CH2:1]([CH3:2])[c:3]1[c:4]([F:10])[c:5]([Cl:13])[n:6][cH:7][n:8]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCc1nc[nH]c(=O)c1F
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Outcomes

Product
Name
Type
product
Smiles
CCc1ncnc(Cl)c1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.